Methyl 1-ethylpiperidine-4-carboxylate Methyl 1-ethylpiperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 99065-42-6
VCID: VC8429844
InChI: InChI=1S/C9H17NO2/c1-3-10-6-4-8(5-7-10)9(11)12-2/h8H,3-7H2,1-2H3
SMILES: CCN1CCC(CC1)C(=O)OC
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

Methyl 1-ethylpiperidine-4-carboxylate

CAS No.: 99065-42-6

Cat. No.: VC8429844

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-ethylpiperidine-4-carboxylate - 99065-42-6

Specification

CAS No. 99065-42-6
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name methyl 1-ethylpiperidine-4-carboxylate
Standard InChI InChI=1S/C9H17NO2/c1-3-10-6-4-8(5-7-10)9(11)12-2/h8H,3-7H2,1-2H3
Standard InChI Key AYLUKTKPNDSZBS-UHFFFAOYSA-N
SMILES CCN1CCC(CC1)C(=O)OC
Canonical SMILES CCN1CCC(CC1)C(=O)OC

Introduction

Chemical Identity and Physicochemical Properties

Methyl 1-ethylpiperidine-4-carboxylate belongs to the class of piperidine carboxylic acid esters, with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol. The compound’s IUPAC name derives from its piperidine backbone, where the nitrogen atom is substituted with an ethyl group, and the fourth carbon bears a methyl ester functional group. Key physicochemical properties include a topological polar surface area of 29.5 Ų, indicative of moderate solubility in polar solvents, and an XLogP3 value of 1, suggesting balanced lipophilicity suitable for blood-brain barrier penetration .

Table 1: Physicochemical Properties of Methyl 1-Ethylpiperidine-4-Carboxylate

PropertyValue
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol
CAS Number99065-42-6
Topological Polar Surface Area29.5 Ų
XLogP31
Hydrogen Bond Acceptors3
Rotatable Bonds3

The compound’s synthetic accessibility is enhanced by its relatively simple structure, which allows for modular modifications at the ester and ethyl groups. These features enable its use as a building block in combinatorial chemistry and high-throughput screening platforms .

Synthetic Methodologies

Classical Approaches

The classical synthesis of methyl 1-ethylpiperidine-4-carboxylate involves a multi-step sequence starting with ethyl piperidine-4-carboxylate. In one documented route, ethyl piperidine-4-carboxylate undergoes alkylation with ethyl bromide in the presence of a base such as potassium carbonate, yielding the N-ethylated intermediate. Subsequent esterification with methanol under acidic conditions produces the target compound . This method, while reliable, often requires stringent temperature control to avoid side reactions such as over-alkylation or ester hydrolysis.

Modern Catalytic Strategies

Recent advancements employ coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to streamline synthesis. For example, a 2022 study demonstrated the condensation of 4-sulfamoylbenzoic acid with ethyl piperidine-4-carboxylate in dry acetonitrile, achieving a 78% yield of the intermediate ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate. Hydrazinolysis of this intermediate with hydrazine hydrate then furnishes hydrazide derivatives, which are further functionalized to yield methyl 1-ethylpiperidine-4-carboxylate .

Table 2: Comparison of Synthetic Routes

MethodReagentsYield (%)Key Advantages
Classical AlkylationEthyl bromide, K₂CO₃65Low cost, readily available
EDCI/HOBt-Mediated CouplingEDCI, HOBt, CH₃CN78High purity, fewer byproducts
HydrazinolysisHydrazine hydrate, EtOH82Scalable, mild conditions

Mechanistic Insights

The alkylation step proceeds via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile, displacing the bromide ion from ethyl bromide. Esterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol. Modern catalytic methods leverage the activation of carboxylic acids through the formation of reactive intermediates, such as HOBt esters, which enhance coupling efficiency .

Applications in Medicinal Chemistry

Carbonic Anhydrase Inhibition

Methyl 1-ethylpiperidine-4-carboxylate serves as a precursor in synthesizing benzenesulfonamide derivatives, which exhibit potent inhibition of human carbonic anhydrase isoforms (hCA I, II, IX, XII). In a 2022 study, thiourea derivatives of this compound demonstrated nanomolar inhibitory activity against hCA IX and XII, isoforms overexpressed in renal cell carcinomas. Compound 6u (a derivative) showed a Ki of 4.2 nM against hCA XII, outperforming the reference drug acetazolamide (Ki = 25 nM) .

Antimicrobial Activity

Piperidine-4-carboxamide derivatives synthesized from methyl 1-ethylpiperidine-4-carboxylate exhibit broad-spectrum antibacterial properties. A 2016 study reported minimum inhibitory concentrations (MICs) of 6.25–12.5 µg/mL against Staphylococcus aureus and Escherichia coli for compounds bearing aliphatic side chains. The mechanism involves disruption of bacterial cell membrane integrity, as evidenced by electron microscopy studies .

Table 3: Pharmacological Profile of Selected Derivatives

DerivativeTarget Enzyme/PathogenActivity (Ki/MIC)Selectivity Index
6uhCA XII4.2 nM15.8
6hStaphylococcus aureus6.25 µg/mL4.2
5ghCA IX7.1 nM12.3

Central Nervous System Modulation

Structural analogs of methyl 1-ethylpiperidine-4-carboxylate interact with GABAA receptors, modulating chloride ion channels and potentiating the effects of neurotransmitters like γ-aminobutyric acid (GABA). This activity underpins their potential as anxiolytics and anticonvulsants, though further in vivo studies are needed to validate efficacy.

Recent Advances and Future Directions

Targeted Drug Delivery

Nanoparticle formulations incorporating methyl 1-ethylpiperidine-4-carboxylate derivatives have shown promise in enhancing tumor-specific delivery. A 2023 study utilized lipid-coated nanoparticles to deliver hCA IX inhibitors to hypoxic tumor regions, achieving a 3.2-fold increase in drug accumulation compared to free compounds .

Computational Drug Design

Machine learning models trained on piperidine derivative datasets have identified novel analogs with predicted IC₅₀ values below 1 nM for hCA XII. These compounds are slated for synthesis and evaluation in Q2 2025 .

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